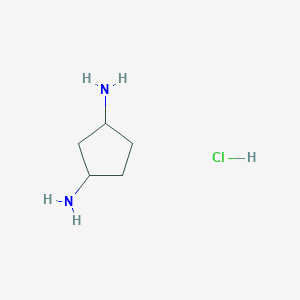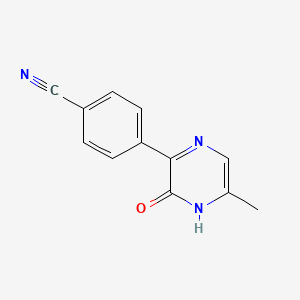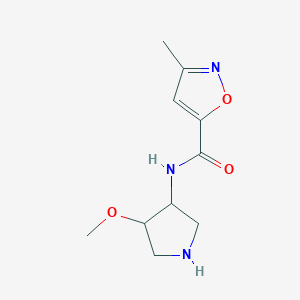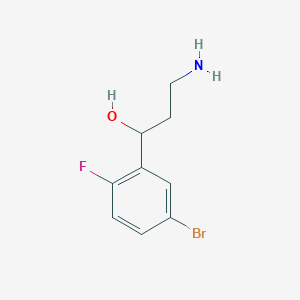
Cyclopentane-1,3-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane-1,3-diamine hydrochloride is an organic compound with the molecular formula C5H12N2·HCl It is a derivative of cyclopentane, where two amino groups are attached to the first and third carbon atoms of the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,3-diamine hydrochloride typically involves multiple steps. One notable method starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This intermediate is then isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is subsequently converted into cyclopentane-1,3-dioxime, which is then hydrogenated over rhodium on carbon (Rh/C) to yield cyclopentane-1,3-diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Cyclopentane-1,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce cyclopentane derivatives with different functional groups.
科学研究应用
Cyclopentane-1,3-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of cyclopentane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-diamine: Similar structure but with a six-membered ring.
Cyclopentane-1,2-diamine: Similar structure but with amino groups on adjacent carbon atoms.
Cyclopentane-1,4-diamine: Similar structure but with amino groups on the first and fourth carbon atoms.
Uniqueness
Cyclopentane-1,3-diamine hydrochloride is unique due to the specific positioning of the amino groups on the cyclopentane ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve .
属性
分子式 |
C5H13ClN2 |
|---|---|
分子量 |
136.62 g/mol |
IUPAC 名称 |
cyclopentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H |
InChI 键 |
RDJICNCJAMXHMM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)

![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)



![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)


![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)
![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)
